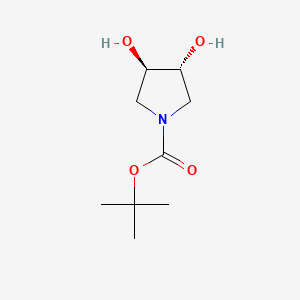

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708763 | |

| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150986-62-2 | |

| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Executive Summary

This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the substituted pyrrolidine family, this molecule serves as a versatile chiral building block. Its defining features—a rigid five-membered ring, stereochemically defined trans-diols, and a stable Boc-protecting group—make it an ideal scaffold for creating complex molecules with precise three-dimensional architectures. This document details its physicochemical properties, proposes a robust synthetic pathway from a readily available chiral precursor, outlines methods for its characterization, discusses its chemical reactivity, and explores its potential applications as a key intermediate in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Chiral Dihydroxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its non-planar, five-membered structure allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. When functionalized with hydroxyl groups, as in the case of 3,4-dihydroxypyrrolidines, the scaffold gains the ability to form key hydrogen bonds, often mimicking the structure of natural sugars or amino acids.

This compound distinguishes itself through the specific trans orientation of its two hydroxyl groups at the C3 and C4 positions. This defined stereochemistry is crucial for enantioselective synthesis. The presence of the tert-butoxycarbonyl (Boc) group on the ring nitrogen serves two primary functions: it deactivates the amine to prevent unwanted side reactions and provides a stable, yet readily cleavable, protecting group, allowing for subsequent functionalization at the nitrogen atom late in a synthetic sequence. This combination of features makes the title compound a valuable starting material for constructing novel enzyme inhibitors, receptor antagonists, and other bioactive molecules.

Physicochemical and Structural Properties

While extensive experimental data for this specific trans-isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as the cis-isomer.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₄ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated[1][2] |

| Appearance | White to light yellow solid | Predicted[1] |

| Boiling Point | ~300.6 °C (Predicted) | [1] |

| Density | ~1.26 g/cm³ (Predicted) | [1] |

| pKa | ~13.91 (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1][3] |

Chemical Structure:

The structure consists of a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions in a trans configuration. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

Caption: 2D representation of the molecule's core structure.

Synthesis and Purification: A Proposed Pathway

A robust and stereocontrolled synthesis is paramount for accessing this chiral building block. A logical approach begins with a readily available, enantiopure starting material such as D-tartaric acid, which possesses the required (R,R) stereochemistry.

Caption: Proposed synthetic workflow starting from D-tartaric acid.

Detailed Experimental Protocol

Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid from D-Tartaric Acid

-

Rationale: This initial step protects the diol functionality as an acetonide, allowing for selective modification of the carboxylic acid groups. This is a standard method for manipulating tartaric acid derivatives.

-

Suspend D-tartaric acid in acetone. Add a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Neutralize the catalyst, filter the solution, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Step 2: Reduction to (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol

-

Rationale: The carboxylic acids are reduced to primary alcohols. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required for this transformation.

-

In an inert atmosphere, slowly add a solution of the dicarboxylic acid from Step 1 in an anhydrous ether (e.g., THF) to a stirred suspension of LAH in THF at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the diol.

Step 3: Conversion to the Dimesylate and Subsequent Azide Displacement

-

Rationale: The primary alcohols are converted into good leaving groups (mesylates) to facilitate an Sₙ2 reaction with sodium azide. This double displacement introduces the nitrogen precursors for the pyrrolidine ring.

-

Dissolve the diol from Step 2 in dichloromethane (DCM) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

-

After the reaction is complete, perform an aqueous workup to isolate the crude dimesylate.

-

Dissolve the dimesylate in a polar aprotic solvent like DMF and add sodium azide. Heat the mixture to drive the reaction to completion.

-

Extract the resulting diazide into an organic solvent and purify.

Step 4: Reductive Cyclization and Boc Protection

-

Rationale: The diazide is reduced to a diamine, which spontaneously cyclizes to form the pyrrolidine ring. The resulting secondary amine is immediately protected with a Boc group to ensure stability and prevent side reactions.

-

Dissolve the diazide from Step 3 in methanol and add a hydrogenation catalyst (e.g., Palladium on carbon).

-

Hydrogenate the mixture under H₂ atmosphere. The reduction of the azides to amines is followed by intramolecular cyclization.

-

After the catalyst is filtered off, add di-tert-butyl dicarbonate (Boc₂O) and a base to the crude amine solution.

-

Stir until the protection is complete.

Step 5: Deprotection of the Acetonide

-

Rationale: The final step is the removal of the acetonide protecting group to reveal the diol functionality, yielding the target compound.

-

Dissolve the Boc-protected compound in a mixture of THF and aqueous acid (e.g., HCl).

-

Stir at room temperature until TLC indicates the complete disappearance of the starting material.

-

Neutralize the solution and extract the product with an organic solvent.

-

Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound would rely on a combination of standard spectroscopic techniques.

-

¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the pyrrolidine ring (CH and CH₂) would appear as complex multiplets. The protons attached to the carbons bearing the hydroxyl groups (H3 and H4) would be key diagnostic signals. The OH protons would appear as broad singlets, which would disappear upon D₂O exchange.

-

¹³C NMR: The spectrum is expected to show 9 distinct carbon signals, corresponding to the molecular formula C₉H₁₇NO₄. Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the two carbons bearing the hydroxyl groups (C3 and C4) in the 60-75 ppm range.

-

Mass Spectrometry (ESI-MS): The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.12, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by a broad absorption band in the 3400-3300 cm⁻¹ region, corresponding to the O-H stretching of the diol. A strong absorption around 1690 cm⁻¹ would indicate the C=O stretching of the carbamate (Boc group).

Reactivity and Applications in Drug Discovery

The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. The Boc-protected nitrogen is stable under most conditions but can be deprotected using strong acid (e.g., TFA or HCl) to reveal a secondary amine, which can then undergo N-alkylation, acylation, or reductive amination. The two secondary hydroxyl groups can be selectively protected, oxidized, or converted into other functional groups.

Caption: Key reaction pathways for the title compound.

Applications:

-

Glycosidase Inhibitors: The diol structure mimics the arrangement of hydroxyl groups in sugars. As such, this scaffold is an excellent starting point for designing inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. Such inhibitors have applications in treating diabetes, viral infections, and cancer.

-

Chiral Ligands: The diol can be converted into phosphine or amine ligands for use in asymmetric catalysis, leveraging the rigid, stereodefined backbone to induce enantioselectivity in metal-catalyzed reactions.

-

Antiviral and Anticancer Agents: The pyrrolidine core is found in many nucleoside analogs and other compounds with antiviral (e.g., against HIV, HCV) and anticancer activity. The (3R,4R)-diol moiety provides specific hydrogen bonding interactions that can enhance binding affinity and selectivity for target enzymes or proteins.

-

Scaffold for Combinatorial Chemistry: The molecule serves as a rigid core for building diverse chemical libraries. The three functionalization points (two hydroxyls and the deprotected amine) can be systematically derivatized to explore a vast chemical space in the search for new drug leads.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with appropriate care in a laboratory setting.[1][4][5][6]

-

Hazard Statements:

-

Precautionary Statements:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5] Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a high-value chiral building block with significant potential for drug discovery and organic synthesis. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile functional handles provide a robust platform for the rational design of complex molecular architectures. The synthetic route proposed herein offers a reliable method for its preparation, enabling its broader use by researchers and scientists. As the demand for stereochemically pure and complex drug candidates continues to grow, the importance of scaffolds like this will undoubtedly increase.

References

-

PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | 186393-22-6 [amp.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. achmem.com [achmem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Abstract

The chiral dihydroxypyrrolidine scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for a wide array of bioactive molecules, including glycosidase inhibitors and antiviral agents. The precise control and confirmation of its stereochemistry are paramount to ensuring biological efficacy and safety. This technical guide provides a comprehensive, in-depth framework for the structural elucidation of a key derivative, this compound. As direct experimental spectra for this specific compound are not widely published, this guide adopts a field-proven, predictive approach. We will detail a robust stereoselective synthetic strategy originating from the chiral pool, outline the expected outcomes from advanced spectroscopic analyses (NMR, IR, MS), and describe the definitive confirmatory method of single-crystal X-ray diffraction. This document is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals, providing not only procedural steps but the causal logic behind each analytical choice.

Introduction: The Significance of the Chiral Dihydroxypyrrolidine Core

Pyrrolidine rings are integral components of numerous FDA-approved drugs.[1] When functionalized with hydroxyl groups, their hydrogen-bonding capabilities make them excellent mimics of carbohydrate structures, leading to their prominence in the development of enzyme inhibitors. The specific stereoisomer, (3R,4R)-3,4-dihydroxypyrrolidine, presents a trans-diol configuration which is crucial for specific molecular recognition at enzyme active sites. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle essential for multi-step synthetic campaigns. Therefore, a rigorous and unambiguous confirmation of the molecule's constitution, configuration, and conformation is a critical prerequisite for its use in pharmaceutical development. This guide provides the analytical blueprint for achieving that certainty.

Foundational Evidence: Stereoselective Synthesis from the Chiral Pool

The most logical and cost-effective method to establish the absolute stereochemistry of a target molecule is to synthesize it from an inexpensive, enantiomerically pure starting material. Natural L-(+)-tartaric acid, with its (2R,3R) configuration, is an ideal precursor for establishing the desired (3R,4R) stereochemistry in the pyrrolidine ring.[2][3] The synthetic route validates the stereochemical outcome through a series of well-understood, stereocontrolled reactions.

Proposed Synthetic Workflow

The following protocol outlines a reliable pathway to the target compound.

Caption: Proposed synthetic pathway from L-tartaric acid.

Experimental Protocol: Synthesis

-

Protection of L-Tartaric Acid: L-(+)-Tartaric acid is first converted to its diethyl ester. The diol is then protected as an acetonide by reacting with 2,2-dimethoxypropane under acidic catalysis to yield diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

-

Reductive Amination and Cyclization: The protected tartrate derivative undergoes ammonolysis followed by reduction and cyclization. A more direct approach involves a reductive amination with a suitable amine, such as allylamine, followed by cyclization to form the pyrrolidinone ring.

-

Reduction to Pyrrolidine: The lactam carbonyl of the pyrrolidinone is reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the N-allyl-(3R,4R)-pyrrolidine diol (still with acetonide protection).

-

Nitrogen Protection: The secondary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) to install the carbamate group.

-

Deprotection Steps: The allyl group is removed via isomerization and hydrolysis, often catalyzed by a rhodium or palladium complex. Finally, the acetonide is cleaved under acidic conditions (e.g., aqueous HCl) to reveal the diol.

-

Purification: The final product is purified by flash column chromatography on silica gel to yield this compound.

This synthetic sequence, starting from a precursor of known absolute configuration, provides strong, albeit indirect, evidence for the (3R,4R) stereochemistry of the final product. The subsequent spectroscopic analysis serves to confirm that the expected molecular structure was indeed formed.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic signatures for the target molecule. These predictions are based on established principles and data from closely related, structurally analogous compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Spectroscopy: Record the spectrum on a 100 MHz or higher spectrometer.

-

2D NMR (COSY, HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR-based structure elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~4.1-4.2 | br s | 2H | H-3, H-4 | Protons attached to carbons bearing hydroxyl groups. Broadness due to chemical exchange and coupling. |

| ~3.5-3.6 | m | 2H | H-2a, H-5a | Diastereotopic protons on carbons adjacent to nitrogen. |

| ~3.2-3.3 | m | 2H | H-2b, H-5b | Diastereotopic protons on carbons adjacent to nitrogen. |

| ~2.5 | br s | 2H | -OH | Hydroxyl protons; signal may be broad and its position is solvent-dependent. |

| 1.46 | s | 9H | C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

Insight: The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between H-3/H-4 and their adjacent methylene protons (H-2/H-5), which would differ significantly from the cis isomer. A NOESY experiment would show no spatial correlation between H-3 and H-4, confirming their trans orientation.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Causality and Insights |

|---|---|---|

| ~154.7 | C=O (Boc) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~79.5 | C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~72-73 | C-3, C-4 | Carbons bearing the hydroxyl groups. Their equivalence (or near equivalence) is expected due to the molecule's C₂ symmetry. |

| ~54-55 | C-2, C-5 | Carbons adjacent to the nitrogen atom. |

| 28.6 | C(C H₃)₃ | Methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR

-

Sample Preparation: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent (e.g., methanol), depositing it onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

|---|---|---|

| ~3400 (broad) | O-H stretch (alcohol) | The broadness is characteristic of hydrogen-bonded hydroxyl groups. |

| ~2975, 2870 | C-H stretch (alkane) | Aliphatic C-H stretches from the pyrrolidine ring and Boc group. |

| ~1685 (strong) | C=O stretch (Boc carbamate) | A strong, sharp absorption characteristic of the carbamate carbonyl group. |

| ~1365 | C-H bend (tert-butyl) | Characteristic bending vibration for the tert-butyl group. |

| ~1160 | C-N stretch | Stretch associated with the carbamate C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample via direct infusion. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

Table 4: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₈NO₄⁺ | 204.1230 | The protonated molecular ion. |

| [M+Na]⁺ | C₉H₁₇NNaO₄⁺ | 226.1050 | A common adduct observed with ESI. |

| [M-C₄H₈+H]⁺ | C₅H₁₀NO₄⁺ | 148.0592 | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway. |

| [M-Boc+H]⁺ | C₄H₁₀NO₂⁺ | 104.0692 | Loss of the entire Boc group (101 Da). |

Insight: Obtaining a high-resolution mass measurement that matches the calculated value to within 5 ppm provides unequivocal confirmation of the molecular formula C₉H₁₇NO₄.

Definitive Proof: Single-Crystal X-ray Diffraction

While the combination of synthesis and spectroscopy provides a compelling case, single-crystal X-ray diffraction is the "gold standard," offering unambiguous, three-dimensional structural proof.[6] It directly visualizes the atomic positions, confirming connectivity, absolute configuration, and solid-state conformation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to yield the final structure, including precise bond lengths, angles, and the absolute stereochemistry (via the Flack parameter).

Caption: Standard workflow for X-ray crystallography.

Expected Structural Features from X-ray Analysis

-

Connectivity: The analysis would confirm the pyrrolidine ring system with the Boc group on the nitrogen and hydroxyl groups at the C-3 and C-4 positions.

-

trans-Configuration: The solved structure would unequivocally show the two hydroxyl groups on opposite faces of the pyrrolidine ring.

-

(3R,4R) Absolute Stereochemistry: By referencing the known chirality of the X-rays, the analysis would confirm the (R) configuration at both C-3 and C-4 stereocenters.

-

Conformation: The analysis would reveal the preferred solid-state conformation of the five-membered ring (e.g., envelope or twist).

-

Intermolecular Interactions: The crystal packing would reveal intermolecular hydrogen bonding patterns involving the diol, which governs the macroscopic properties of the material.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a self-validating system of evidence. The foundation is laid by a stereocontrolled synthesis from a chiral pool precursor, which establishes the intended absolute stereochemistry. This hypothesis is then rigorously tested and supported by a suite of spectroscopic techniques. NMR spectroscopy confirms the carbon-hydrogen framework and relative stereochemistry, IR spectroscopy verifies the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the complete three-dimensional structure. By following this integrated analytical workflow, researchers can proceed with confidence in using this critical chiral building block for the development of next-generation therapeutics.

References

-

Mori, N. (1993). The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Chemical & Pharmaceutical Bulletin, 41(3), 633-5. [Link]

-

Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1-25. [Link]

-

PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Grishin, Y. K., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1845. [Link]

-

Gawronski, J., & Gawronska, K. (2002). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 6(1), 1-33. [Link]

-

Moreno-Vargas, A. J., et al. (2004). Synthesis of D- And l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline and Tripeptides Containing Them. The Journal of Organic Chemistry, 69(13), 4487-91. [Link]

-

ResearchGate. (2014). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]

-

PubChem. (n.d.). Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Carretero, J. C., et al. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 15(20), 5282-5285. [Link]

Sources

Foreword: The Strategic Importance of (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine

An In-Depth Technical Guide to the Synthesis of (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine

The chiral dihydroxypyrrolidine scaffold is a cornerstone in modern medicinal chemistry and drug development. Its rigid, five-membered ring structure, adorned with stereochemically defined hydroxyl groups, serves as an excellent mimic for the ribofuranose moiety of nucleosides. This has led to its incorporation into a multitude of antiviral and anticancer agents. The (3R,4R) stereoisomer, in particular, is a critical building block for a range of therapeutic candidates, including potent inhibitors of glycosidases, kinases, and proteases. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the nitrogen atom, facilitating its seamless integration into complex multi-step syntheses.

This guide provides an in-depth exploration of the primary synthetic pathways to (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine. We move beyond simple procedural recitation to dissect the underlying chemical principles, strategic considerations, and practical nuances of each approach. The methodologies presented are chosen for their reliability, stereochemical control, and relevance to both academic research and process development environments.

Chapter 1: Exploiting Nature's Chiral Pool: Synthesis from L-(+)-Tartaric Acid

The use of readily available, enantiopure starting materials from the "chiral pool" represents a classic and highly effective strategy in asymmetric synthesis. L-(+)-Tartaric acid, an inexpensive byproduct of the wine industry, is an exemplary starting material for this target, as its inherent C2 symmetry and (2R,3R) stereochemistry can be directly mapped onto the desired (3R,4R) configuration of the pyrrolidine core.[1][2]

The Strategic Rationale

The conversion of L-(+)-tartaric acid to the target pyrrolidine is a multi-step process that hinges on a key strategic transformation: the conversion of the C1 and C4 carboxylic acids into functionalities that can be cyclized with a nitrogen source. This typically involves reduction to a diol, conversion to a bis-electrophile (e.g., a dimesylate), and subsequent ring-closing with an amine.

A Representative Synthetic Pathway

The following workflow illustrates a robust and frequently cited approach. The core logic involves the formation of a tartrimide intermediate, which is then reduced to the target diol.

Caption: A generalized synthetic workflow from L-(+)-Tartaric Acid.

Detailed Experimental Protocol: Synthesis via a Tartrimide Intermediate

This protocol is a synthesized representation of established methodologies.[3]

Step 1: Esterification and Protection of L-(+)-Tartaric Acid

-

Suspend L-(+)-tartaric acid (1.0 eq) in methanol (5-10 vol).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize the acid with a base such as sodium bicarbonate.

-

Concentrate the mixture under reduced pressure. The resulting crude dimethyl L-tartrate is often carried forward without extensive purification.

Step 2: Formation of the N-Benzyl Tartrimide

-

Dissolve the crude dimethyl L-tartrate (1.0 eq) in a suitable solvent like toluene.

-

Add benzylamine (1.1 eq) and heat to reflux with a Dean-Stark apparatus to remove methanol and water.

-

Continue heating for 12-18 hours until cyclization is complete (monitored by TLC).

-

Cool the reaction mixture, which often results in the precipitation of the product. The solid can be collected by filtration and washed with a non-polar solvent like hexane.

Step 3: Reduction of the Tartrimide

Causality Note: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce both the amide carbonyls and any protecting groups on the hydroxyls if they were installed. Borane complexes (e.g., BH₃·THF) are also effective and can offer different workup profiles.

-

Carefully add LiAlH₄ (approx. 3.0-4.0 eq) to a flask containing anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C.

-

Add a solution of the N-benzyl tartrimide (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude (3R,4R)-1-benzylpyrrolidine-3,4-diol.

Step 4: Debenzylation and Boc Protection

-

Dissolve the crude diol (1.0 eq) in methanol or ethanol.

-

Add Pearlman's catalyst (Pd(OH)₂/C, 10-20 mol%).

-

Pressurize the reaction vessel with hydrogen (50-100 psi) and stir vigorously for 12-24 hours.

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

To the filtrate containing the crude (3R,4R)-pyrrolidine-3,4-diol, add a base such as triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at room temperature for 4-12 hours.

-

Concentrate the mixture and purify by silica gel chromatography to afford the final product, (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine.

Chapter 2: The Power of Asymmetric Catalysis: Sharpless Dihydroxylation

For routes requiring high atom economy and stereochemical precision in a single step, the Sharpless Asymmetric Dihydroxylation (AD) is an exceptionally powerful tool.[4] This method introduces the two hydroxyl groups across a double bond with a predictable and high degree of enantioselectivity, dictated by the choice of a chiral quinine-based ligand.[5][6]

Mechanistic Rationale and Reagent Selection

The reaction proceeds via the formation of an osmium tetroxide-chiral ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene (N-Boc-3-pyrroline), followed by hydrolysis to release the diol product.[4] A co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the catalytic OsO₄, drastically reducing the amount of the toxic and expensive osmium reagent needed.[5]

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the co-oxidant, and the chiral ligand, simplifying the experimental setup.[7]

-

AD-mix-β : Contains the (DHQD)₂PHAL ligand and delivers the hydroxyl groups to the "top face" of the alkene, yielding the desired (3R,4R) product from N-Boc-3-pyrroline.

-

AD-mix-α : Contains the (DHQ)₂PHAL ligand and would deliver the hydroxyls to the "bottom face," yielding the (3S,4S) enantiomer.

Caption: Key steps in the Sharpless AD of N-Boc-3-pyrroline.

Detailed Experimental Protocol: Synthesis via Sharpless AD

Trustworthiness Note: The success of this reaction is highly dependent on the quality of the reagents and maintaining the optimal pH. The use of a t-BuOH/water solvent system and a buffer is critical.

-

To a stirred solution of AD-mix-β (approx. 1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per mmol of alkene) at room temperature, add methanesulfonamide (CH₃SO₂NH₂, 1.0 eq). Expertise Note: Methanesulfonamide is known to accelerate the hydrolysis of the osmylate ester intermediate, improving turnover frequency.[5]

-

Stir the mixture until both phases are clear, then cool to 0 °C in an ice bath.

-

Add N-Boc-3-pyrroline (1.0 eq) to the cold reaction mixture.

-

Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times can range from 6 to 24 hours.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Add ethyl acetate to the reaction mixture and stir. Separate the aqueous and organic layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with 2M KOH, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine.

Chapter 3: Comparative Analysis of Synthetic Pathways

The choice of a synthetic route is a multi-factorial decision, balancing considerations of cost, scale, stereochemical purity, and available equipment.

| Parameter | Synthesis from L-(+)-Tartaric Acid | Sharpless Asymmetric Dihydroxylation |

| Starting Material Cost | Low (L-tartaric acid is inexpensive) | Moderate (N-Boc-3-pyrroline is more expensive) |

| Reagent Cost & Safety | Uses common, inexpensive reagents. LiAlH₄ requires careful handling. | AD-mix is a specialty reagent. Osmium is toxic, but used catalytically. |

| Number of Steps | Multiple steps (typically 4-6) | Fewer steps (often 1-2 from a common precursor) |

| Stereochemical Control | Excellent; derived from the chiral starting material. | Excellent (>95% e.e. is common); controlled by the catalyst. |

| Scalability | Generally scalable, though reductions with metal hydrides can pose challenges. | Highly scalable and widely used in industrial processes. |

| Overall Yield | Moderate, due to the multi-step nature. | Good to excellent for the key dihydroxylation step. |

Conclusion

The synthesis of (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine is a well-optimized field with several robust and reliable methods available to the modern chemist. The chiral pool approach starting from L-(+)-tartaric acid offers a cost-effective, albeit longer, route where the stereochemistry is secured from the outset. This pathway is ideal for academic settings or when cost of raw materials is the primary driver.

In contrast, the Sharpless Asymmetric Dihydroxylation represents a more elegant and efficient strategy. Its high degree of predictability, operational simplicity (with the use of AD-mixes), and excellent stereocontrol make it the preferred method in many industrial and research contexts where speed and enantiopurity are paramount. The continuous development of catalytic systems, including biocatalytic approaches, promises to further refine the synthesis of this invaluable chiral building block.

References

-

Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

-

Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

-

Chandra, S., & Thakur, A. (2009). New Efficient RCM-Mediated Synthesis of Pyrrolidine Derivatives. Synthetic Communications, 39(15), 2736-2743. [Link]

-

Yang, Q., Alper, H., & Xiao, W. J. (2007). Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. Organic letters, 9(5), 769–771. [Link]

-

Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(43), 8157-8160. [Link]

-

Various Authors. Collection of syntheses for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol and related compounds. ResearchGate. Accessed January 2024. [Link]

-

Mathew, S., Le-Huu, S., Tavakoli, G., & Fraaije, M. W. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of organic chemistry, 86(2), 1779–1786. [Link]

-

Mótyán, G., Török, Z., Fülöp, F., & Szatmári, I. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. International journal of molecular sciences, 11(2), 586–598. [Link]

-

Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]

-

L-Menges, F., & Blechert, S. (2005). C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry. CHIMIA, 59(4), 193-198. [Link]

-

Reddy, B. V. S., et al. (2014). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 136(41), 14372-14375. [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Singh, S., & Singh, P. P. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. ACS omega, 7(45), 40661–40685. [Link]

-

Reddy, L. R. (2004). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 8(17), 1677-1698. [Link]

-

Kim, I. S., Kim, S. J., Lee, J. K., Li, Q. R., & Jung, Y. H. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate research, 342(11), 1502–1509. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal diol functionality on a constrained pyrrolidine ring makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and therapeutic agents.

A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for guiding synthetic transformations. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy, grounded in established analytical principles and supplemented with field-proven insights.

Chemical Structure and Stereochemistry

The structure of this compound, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a trans configuration of the two hydroxyl groups, is crucial to its function as a chiral synthon.

Figure 1. 2D structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this class of compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and any residual NH).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially in cases of signal overlap, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable.

Figure 2. General workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data (Predicted)

The following table outlines the predicted ¹H NMR chemical shifts for the trans-isomer, with assignments based on the analysis of related structures.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | m | 2H | H-3, H-4 |

| ~3.5 - 3.7 | m | 2H | H-2a, H-5a (axial) |

| ~3.2 - 3.4 | m | 2H | H-2b, H-5b (equatorial) |

| ~2.5 (broad) | s | 2H | -OH |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) |

Expertise & Experience Insights:

-

The protons on the carbons bearing the hydroxyl groups (H-3 and H-4) are expected to appear as a multiplet in the downfield region due to the deshielding effect of the oxygen atoms.

-

The diastereotopic protons on C-2 and C-5 will likely appear as distinct multiplets. The trans relationship of the hydroxyl groups will influence the coupling constants between H-3/H-4 and their adjacent methylene protons.

-

The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons often appear as sharp, well-defined signals that can exhibit coupling to adjacent protons.

-

The singlet at approximately 1.46 ppm is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts are summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (carbamate) |

| ~80.0 | -C (CH₃)₃ (Boc) |

| ~72.0 - 74.0 | C-3, C-4 |

| ~52.0 - 54.0 | C-2, C-5 |

| 28.4 | -C(C H₃)₃ (Boc) |

Expertise & Experience Insights:

-

The carbonyl carbon of the Boc group is typically observed around 155 ppm.

-

The quaternary carbon of the tert-butyl group appears around 80 ppm.

-

The carbons attached to the hydroxyl groups (C-3 and C-4) will be in the range of 72-74 ppm.

-

The pyrrolidine ring carbons adjacent to the nitrogen (C-2 and C-5) are expected around 52-54 ppm.

-

The three equivalent methyl carbons of the Boc group give a sharp signal at approximately 28.4 ppm.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] For polar molecules, ensuring complete dissolution is key.[2]

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule. It is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Figure 3. Workflow for Mass Spectrometry analysis.

Mass Spectrometry Data (Predicted)

| m/z | Ion Species |

| 204.1236 | [M+H]⁺ |

| 226.1055 | [M+Na]⁺ |

| 148.0766 | [M+H - C₄H₈]⁺ |

| 104.0817 | [M+H - Boc]⁺ |

Trustworthiness through Self-Validation:

The expected exact mass for the protonated molecule (C₉H₁₈NO₄⁺) is 204.1230. High-resolution mass spectrometry should yield a mass measurement within a few parts per million (ppm) of this theoretical value, providing strong evidence for the elemental composition. The fragmentation pattern also serves as a validation point. The loss of isobutylene (56 Da) from the Boc group is a characteristic fragmentation pathway for Boc-protected amines and would result in a fragment at m/z 148.0766.[3][4] A further loss of CO₂ would lead to the deprotected amine.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5][6]

Figure 4. Workflow for ATR-FTIR data acquisition.

Infrared (IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydrogen-bonded) |

| ~2975, 2870 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

| ~1420, 1365 | C-H bend (tert-butyl) |

| ~1160 | C-N stretch |

| ~1090 | C-O stretch (secondary alcohol) |

Authoritative Grounding & Comprehensive References:

The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening indicative of intermolecular hydrogen bonding.[5][7] The strong, sharp peak around 1685 cm⁻¹ is a hallmark of the carbonyl stretching vibration of the Boc protecting group. The exact position can be influenced by the electronic environment. The presence of various C-H, C-N, and C-O stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) provides further confirmation of the molecular structure.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and assess the purity of this important chiral building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As a self-validating system, the combination of these spectroscopic techniques provides a high degree of confidence in the structural assignment. While experimental data for this specific isomer remains elusive in publicly accessible databases, the predictive analysis herein, based on established principles and data from closely related analogs, serves as a valuable resource for the scientific community.

References

- BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR: A Case Study on the.

-

PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

- Alver, Ö., Parlak, C., & Bilge, M. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE.

-

MDPI. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

- ResearchGate. (n.d.). ATR-FTIR absorption spectra showing: (a) the hydroxyl (O-H, 4000-3000 cm-1 ) ….

-

PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

-

PubChem. (n.d.). tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

- ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3.

- Guccione, S., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(11), 1167-77.

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

- ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

- PubMed. (1994). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives.

- PubMed. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. The Journal of Organic Chemistry, 72(17), 6599-602.

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]

-

MDPI. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

- ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of unprocessed....

-

NIH. (2020). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation. Retrieved from [Link]

-

NIH. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

This guide provides a comprehensive overview of the physical and chemical characteristics of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document synthesizes theoretical knowledge with practical, field-proven insights for the accurate characterization of this and similar molecules.

Introduction and Molecular Overview

This compound, a derivative of the amino acid L-proline, features a pyrrolidine ring substituted with two hydroxyl groups in a trans configuration and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This specific stereochemistry and the presence of the Boc group impart unique properties that are critical for its application in the stereoselective synthesis of complex molecules, including pharmaceuticals. The diol functionality offers sites for further chemical modification, while the Boc group provides a stable yet readily cleavable protecting group, essential for multi-step synthetic pathways.

The accurate determination of the physical characteristics of this compound is paramount for ensuring its purity, confirming its stereochemical integrity, and predicting its behavior in various chemical transformations. This guide will delve into the key physical properties, the methodologies for their determination, and the scientific principles underpinning these techniques.

Core Physical and Chemical Properties

| Property | This compound | tert-Butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate (cis-isomer) | Notes and References |

| CAS Number | 186393-31-7 (for (3R,4R)-3,4-Pyrrolidinediol) | 186393-22-6 | The CAS number for the Boc-protected (3R,4R) isomer is not consistently reported. The provided CAS for the deprotected diol is a useful reference.[1] |

| Molecular Formula | C₉H₁₇NO₄ | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | 203.24 g/mol | [2] |

| Appearance | Predicted to be a white to off-white solid | White to off-white solid | Based on similar compounds. |

| Melting Point | Not experimentally determined | Not consistently reported | The melting point of N-Boc-3-pyrrolidinone is 34-38 °C.[3] The presence of two hydroxyl groups is expected to increase the melting point due to hydrogen bonding. |

| Boiling Point | Not experimentally determined | Not consistently reported | High boiling point is expected due to the polar nature of the molecule. |

| Solubility | Predicted to be soluble in water, methanol, ethanol, and other polar organic solvents. Limited solubility in nonpolar solvents like hexanes. | Soluble in polar organic solvents. | The diol functionality enhances solubility in polar protic solvents. The Boc group increases solubility in less polar organic solvents compared to the unprotected diol. |

| Optical Rotation ([α]D) | Not experimentally determined | Not consistently reported | The specific rotation is a critical parameter for confirming the enantiomeric purity of this chiral molecule. The sign and magnitude will be specific to the (3R,4R) configuration. |

Stereochemistry and Chirality: The Importance of Optical Rotation

The (3R,4R) designation signifies a specific three-dimensional arrangement of the atoms, making the molecule chiral and thus optically active. Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[4] The direction and magnitude of this rotation are unique physical constants for a given enantiomer under specific conditions.

Principle of Polarimetry

A polarimeter is used to measure optical rotation. It consists of a light source, a polarizer, a sample tube, and an analyzer. The polarizer allows light waves oscillating in only one plane to pass through. When this plane-polarized light passes through a solution of a chiral compound, the plane of polarization is rotated. The analyzer, another polarizing filter, is rotated to determine the angle of this rotation.

Experimental Protocol for Specific Rotation Measurement

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., methanol or chloroform) in the sample cell. The reading should be zero.

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a known volume of a specified solvent (e.g., 10 mL of methanol) in a volumetric flask.

-

Measurement: Fill the polarimeter sample tube (typically 1 decimeter in length) with the sample solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α]_D^T = \frac{α}{c \cdot l}

where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line (589 nm), the standard wavelength of light used.

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the sample tube in decimeters (dm).

-

Causality Behind Experimental Choices: The choice of solvent is crucial as it can influence the specific rotation. Methanol or chloroform are common choices for their ability to dissolve a wide range of organic compounds and their relatively low interference. The concentration and path length are precisely controlled to ensure the reproducibility and comparability of the measurement.

Caption: Workflow for Specific Rotation Measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR gives information on the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ):

-

Boc group (-C(CH₃)₃): A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.

-

Pyrrolidine ring protons (-CH-, -CH₂-): A complex series of multiplets between 3.0 and 4.5 ppm. The protons attached to the carbons bearing the hydroxyl groups (C3 and C4) are expected to be in the more downfield region of this range.

-

Hydroxyl protons (-OH): A broad singlet that can appear over a wide range, typically between 2.0 and 5.0 ppm, and its position is concentration and solvent dependent.

-

Carbon NMR provides information about the different types of carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

Boc group (-C(CH₃)₃): A signal around 28 ppm for the methyl carbons and a signal around 80 ppm for the quaternary carbon.

-

Boc carbonyl (C=O): A signal in the range of 154-156 ppm.

-

Pyrrolidine ring carbons: Signals for the carbons attached to the hydroxyl groups (C3 and C4) are expected in the range of 70-80 ppm. The other two carbons of the pyrrolidine ring will appear further upfield, typically between 45 and 60 ppm.

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the compound. Chloroform-d is a common choice for many organic molecules, while methanol-d₄ or DMSO-d₆ may be better for more polar compounds like diols.

Caption: NMR Sample Preparation Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorption Bands:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.

-

C=O stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O stretch: Absorptions in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the hydroxyl groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 204.12. Sodium adducts [M+Na]⁺ at m/z 226.10 may also be observed.

-

Fragmentation: A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, resulting in prominent fragment ions.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to prevent degradation.[5]

Conclusion

The physical characteristics of this compound are crucial for its effective use as a chiral building block in organic synthesis. While some experimental data for this specific stereoisomer remains to be published, a comprehensive understanding of its properties can be achieved through a combination of theoretical predictions, comparison with related compounds, and the application of standard analytical techniques as outlined in this guide. The protocols and principles described herein provide a robust framework for the characterization of this and other valuable synthetic intermediates.

References

-

PubChem. (n.d.). tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). Optical Activity. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | 186393-22-6 [m.chemicalbook.com]

- 3. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate,2856018-37-4-Amadis Chemical [amadischem.com]

The Cornerstone of Chiral Drug Design: A Technical Guide to tert-Butyl (3R,4R)-3,4-Dihydroxypyrrolidine-1-carboxylate

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among the vast landscape of chiral building blocks, tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate stands out as a cornerstone for the stereoselective synthesis of a multitude of biologically active molecules. Its rigid, stereochemically defined structure provides an ideal framework for the precise spatial orientation of functional groups, a critical factor in achieving high-potency and selective interactions with biological targets. This in-depth technical guide delves into the discovery, historical synthetic evolution, and key applications of this pivotal chiral intermediate, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chiral Dihydroxypyrrolidine Scaffold

The pursuit of enantiomerically pure pharmaceuticals is a central theme in modern drug discovery.[1] The distinct pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can deliver single, desired stereoisomers. The substituted chiral pyrrolidine motif is a recurring feature in a wide range of therapeutic agents, from antiviral and anticancer drugs to treatments for metabolic disorders.[1][2]

This compound, featuring a tert-butoxycarbonyl (Boc) protected nitrogen and a trans-diol configuration, offers a unique combination of stability, predictable reactivity, and stereochemical control. The Boc group provides robust protection under a variety of reaction conditions while being readily removable under acidic conditions, allowing for late-stage diversification. The diol functionality serves as a versatile handle for further chemical elaboration.

This guide will explore the origins of this essential building block, trace the evolution of its synthesis from chiral pool starting materials to more advanced catalytic asymmetric methods, and highlight its instrumental role in the development of impactful medicines.

Discovery and Historical Context: The Rise of a Versatile Chiral Building Block

The precise first synthesis of this compound is not prominently documented in a single seminal publication but rather emerged from the broader evolution of synthetic strategies for chiral pyrrolidines. The development of this specific building block was driven by the increasing demand for enantiomerically pure intermediates in drug discovery programs of the late 20th and early 21st centuries.

Early approaches to chiral pyrrolidines heavily relied on the "chiral pool," utilizing readily available, enantiopure natural products as starting materials.[3] Key precursors included amino acids like proline and hydroxyproline, as well as carbohydrates and tartaric acid.[1][3] These strategies, while effective, often involved lengthy synthetic sequences.

The advent of asymmetric catalysis brought about a paradigm shift, enabling the synthesis of chiral molecules from achiral precursors with high enantioselectivity.[4] Methodologies such as asymmetric 1,3-dipolar cycloadditions, organocatalytic Michael additions, and catalytic C-H amination have provided more direct and efficient routes to chiral pyrrolidines.[4][5] It is within this context of advancing synthetic methodology that this compound became a readily accessible and highly valuable synthetic tool.

Key Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Harnessing Nature's Stereochemistry

A prevalent and historically significant strategy involves the use of D-tartaric acid as the chiral starting material. The inherent C2 symmetry and defined stereocenters of tartaric acid provide a robust foundation for constructing the (3R,4R)-diol stereochemistry of the target pyrrolidine.[3]

Conceptual Workflow from D-Tartaric Acid:

Figure 1: Conceptual workflow for the synthesis of the target molecule from D-tartaric acid.

Detailed Experimental Protocol: Synthesis from Diethyl D-Tartrate

-

Step 1: Formation of the Cyclic Sulfate and Ring Opening. Diethyl D-tartrate is converted to the corresponding 1,4-diol, which is then treated with thionyl chloride to form a cyclic sulfite, followed by oxidation to the cyclic sulfate. This activated intermediate undergoes regioselective ring-opening with a nitrogen nucleophile, such as sodium azide.

-

Step 2: Reductive Amination and Cyclization. The resulting azido diol is then subjected to reduction of the azide groups to primary amines, typically via catalytic hydrogenation. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O). Subsequent intramolecular cyclization, often promoted by mesylation of the terminal hydroxyl groups followed by base-mediated ring closure, affords the desired pyrrolidine ring.

-

Step 3: Deprotection and Final Product. Any remaining protecting groups on the hydroxyl functionalities are removed to yield this compound.

Asymmetric Synthesis: Building Chirality from Achiral Precursors

More contemporary approaches focus on the use of asymmetric catalysis to generate the desired stereochemistry from achiral or racemic starting materials.

Asymmetric Dihydroxylation Approach:

A powerful strategy involves the Sharpless asymmetric dihydroxylation of a suitable achiral olefin precursor.

Figure 2: Asymmetric dihydroxylation approach to the target molecule.

Detailed Experimental Protocol: Asymmetric Dihydroxylation of N-Boc-3-pyrroline

-

Step 1: Synthesis of N-Boc-3-pyrroline. The starting olefin can be prepared from commercially available precursors.

-

Step 2: Asymmetric Dihydroxylation. N-Boc-3-pyrroline is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, to stereoselectively introduce the two hydroxyl groups in the desired (R,R) configuration. The reaction typically proceeds in high yield and excellent enantioselectivity.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Chiral Pool | D-Tartaric Acid | Cyclic sulfate formation, azide displacement, reductive cyclization | Readily available and inexpensive starting material, well-established stereochemistry. | Often involves multiple steps, potentially lower overall yield. |

| Asymmetric Dihydroxylation | N-Boc-3-pyrroline | Sharpless Asymmetric Dihydroxylation | High stereoselectivity, shorter synthetic route. | Requires specialized and potentially costly reagents and catalysts. |

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is exemplified by its application in the synthesis of a variety of therapeutic agents.

Glycosidase Inhibitors

The dihydroxy-pyrrolidine core mimics the structure of monosaccharides and can act as a potent inhibitor of glycosidase enzymes.[6] These enzymes are involved in a range of biological processes, and their inhibition has therapeutic potential in the treatment of diabetes, viral infections, and cancer. The (3R,4R) stereochemistry is often crucial for effective binding to the active site of these enzymes.[7]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8][9] While not always a direct precursor, the chiral pyrrolidine scaffold derived from or related to this compound is a key structural element in several DPP-4 inhibitors.[10] For instance, the synthesis of analogs of sitagliptin (Januvia®) can utilize chiral pyrrolidine intermediates to establish the correct stereochemistry required for potent and selective DPP-4 inhibition.[10]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibitors of nNOS are being investigated for the treatment of neurodegenerative diseases.[11] Chiral pyrrolidine derivatives serve as scaffolds for the development of potent and selective nNOS inhibitors. The synthesis of these inhibitors often employs intermediates like this compound, which are subsequently functionalized to achieve the desired pharmacological profile.[11]

Conclusion and Future Perspectives

This compound has firmly established itself as an indispensable chiral building block in medicinal chemistry. Its journey from being a product of chiral pool synthesis to being accessible through highly efficient asymmetric catalytic methods reflects the broader evolution of synthetic organic chemistry. The continued demand for novel, enantiomerically pure pharmaceuticals will undoubtedly fuel further innovation in the synthesis and application of this and related chiral pyrrolidine scaffolds. Future research will likely focus on developing even more atom-economical and environmentally benign synthetic routes, as well as exploring the utility of this versatile building block in the design of therapeutics for an even wider range of diseases.

References